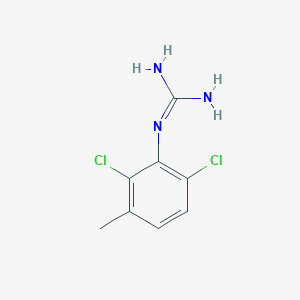
1-(2,6-Dichloro-3-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups and are widely used in various biological and chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-3-methylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach, which provides efficient access to diverse guanidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and other advanced techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted guanidines .
Aplicaciones Científicas De Investigación
1-(2,6-Dichloro-3-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichloro-3-methylphenyl)guanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated aromatic compound with similar structural features.
Thiourea Derivatives: Compounds that also contain the guanidine functional group and are used in similar applications
Uniqueness
1-(2,6-Dichloro-3-methylphenyl)guanidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9Cl2N3 |
|---|---|
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
2-(2,6-dichloro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
Clave InChI |
QFNJWLRTAZXSDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


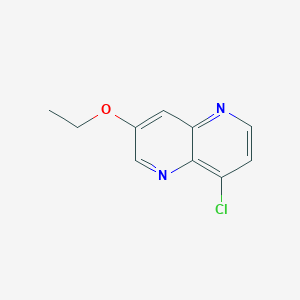
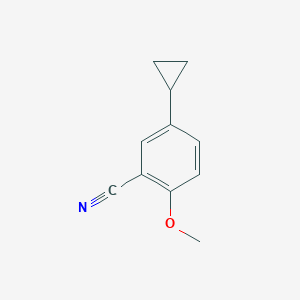
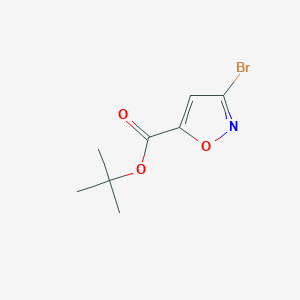
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
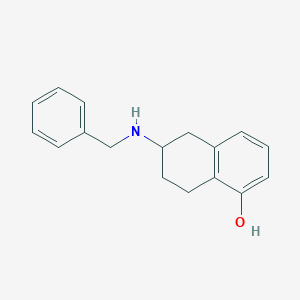





![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)


![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
